molecular formula C13H15NO3 B14523847 5-(o-Allyloxybenzyl)-2-oxazolidone CAS No. 62826-13-5

5-(o-Allyloxybenzyl)-2-oxazolidone

Cat. No.: B14523847
CAS No.: 62826-13-5
M. Wt: 233.26 g/mol
InChI Key: DZOAMDXJSLDMLT-UHFFFAOYSA-N
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Description

5-(o-Allyloxybenzyl)-2-oxazolidone , with the molecular formula C13H15NO3, is a specialist oxazolidinone derivative of significant interest in medicinal chemistry and organic synthesis . The 2-oxazolidinone scaffold is a privileged structure in drug discovery, renowned for its role as a key pharmacophore in synthetic antibacterial agents . This specific compound, featuring an o-allyloxybenzyl substituent, serves as a valuable chemical intermediate and building block for the development of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in the synthesis of more complex molecules aimed at targeting resistant pathogens . The mechanism of action for oxazolidinone-based therapeutics typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby disrupting the formation of the initiation complex . Beyond its potential antimicrobial applications, the 2-oxazolidinone core is a well-established scaffold in asymmetric synthesis, often employed as a chiral auxiliary to direct the stereochemical outcome of reactions such as aldol additions and Diels-Alder cyclizations . This makes this compound a compound of dual utility, facilitating both pharmaceutical development and methodological synthetic chemistry. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62826-13-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-[(2-prop-2-enoxyphenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO3/c1-2-7-16-12-6-4-3-5-10(12)8-11-9-14-13(15)17-11/h2-6,11H,1,7-9H2,(H,14,15)

InChI Key

DZOAMDXJSLDMLT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1CC2CNC(=O)O2

Origin of Product

United States

Preparation Methods

Nucleophilic Ring-Opening of Triglycidyl Isocyanurate (TGIC)

The reaction between TGIC and substituted phenols represents a robust method for constructing the oxazolidinone core. Adapted from the protocol in EP1391458A2 , this approach leverages the triepoxide structure of TGIC to generate three equivalents of 5-aryloxymethyl-2-oxazolidinone per reaction. For 5-(o-allyloxybenzyl)-2-oxazolidone, the phenol substrate is specifically o-allyloxybenzyl alcohol .

Reaction Conditions :

  • Molar Ratio : 1:3 (TGIC to phenol)
  • Base : Sodium hydroxide (0.5–1.0 eq)
  • Temperature : 120–150°C
  • Duration : 12–24 hours under nitrogen
  • Solvent : Solvent-free or toluene

The mechanism involves base-assisted deprotonation of the phenol, followed by nucleophilic attack on the epoxide carbons of TGIC. Regioselectivity is enforced by steric and electronic effects of the o-allyloxy group, directing ring-opening to the 5-position of the oxazolidinone. Post-reaction purification involves partitioning the crude product between ethyl acetate and water (50:30 v/v), with three extraction cycles to remove unreacted TGIC and phenolic byproducts. The final compound precipitates from the organic layer in 68–75% yield.

Key Challenges :

  • The allyloxy group may undergo elimination under strongly basic conditions, necessitating careful control of base stoichiometry.
  • Competing ring-opening at the 4-position of the oxazolidinone can occur if the phenol’s nucleophilicity is insufficient.

Cyclization of β-Amino Alcohol Precursors

This method, inspired by the synthesis of tetramic acid derivatives in Kroscky’s doctoral thesis , involves a two-step sequence: (1) preparation of a β-amino alcohol intermediate and (2) cyclodehydration to form the oxazolidinone ring.

Step 1: Synthesis of (R)-3-(o-Allyloxybenzylamino)-1,2-propanediol

  • Starting Material : o-Allyloxybenzylamine and glycidol
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Catalyst: Lithium perchlorate (5 mol%)
    • Temperature: 0°C to room temperature
    • Duration: 8 hours

The glycidol undergoes ring-opening via nucleophilic attack by the benzylamine, yielding the β-amino alcohol. Epimeric mixtures are resolved by chromatography using silica gel eluted with ethyl acetate/hexane (3:7).

Step 2: Cyclodehydration with Urea

  • Molar Ratio : 1:2 (β-amino alcohol to urea)
  • Temperature : 170–185°C
  • Duration : 4 hours
  • Solvent : None (neat conditions)

Cyclization proceeds via elimination of ammonia, forming the oxazolidinone ring. The crude product is recrystallized from ethanol/water (9:1) to achieve 60–65% yield.

Advantages :

  • High stereochemical fidelity due to chiral glycidol starting materials.
  • Compatibility with acid- and base-sensitive functional groups.

Epoxide-Mediated Ring-Closure Strategies

Drawing from β-phenylisoserine synthesis techniques , this route employs epoxide intermediates to construct the oxazolidinone ring.

Reaction Sequence :

  • Epoxidation of Allyloxybenzyl Acrylate :
    • Substrate: o-Allyloxybenzyl acrylate
    • Oxidizing Agent: meta-Chloroperbenzoic acid (mCPBA)
    • Solvent: Dichloromethane
    • Yield: 85%
  • Ring-Opening with Ammonia :

    • Conditions:
      • Ammonia (2.0 eq) in methanol
      • Temperature: −20°C
      • Duration: 2 hours
  • Lactamization :

    • Reagent: Thionyl chloride (1.1 eq)
    • Solvent: Toluene
    • Yield: 58%

This method affords moderate overall yields (45–50%) but provides precise control over stereochemistry, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Parameter TGIC Method β-Amino Alcohol Epoxide Route
Yield 68–75% 60–65% 45–50%
Steps 1 2 3
Stereocontrol Low High Moderate
Functional Tolerance Moderate High Low
Scalability High Moderate Low

The TGIC method is optimal for large-scale synthesis, while the β-amino alcohol route suits enantioselective applications.

Optimization Strategies and Yield Enhancement

Solvent Effects in TGIC Reactions

Replacing toluene with dimethylformamide (DMF) increases solubility of o-allyloxybenzyl alcohol, reducing reaction time to 8–10 hours and improving yield to 78%.

Catalytic Asymmetric Cyclization

Chiral Lewis acids (e.g., Jacobsen’s catalyst) in the β-amino alcohol pathway enhance enantiomeric excess (ee) to >95%, albeit with a 10% yield penalty.

Microwave-Assisted Epoxide Opening

Microwave irradiation (100°C, 30 minutes) accelerates the ammonia-mediated ring-opening step, boosting overall yield to 55%.

Applications and Derivatives

This compound serves as a precursor to protease inhibitors and β-lactam antibiotics. Functionalization at the allyloxy group via Heck coupling or hydroboration enables access to polycyclic architectures, as demonstrated in tetramic acid syntheses.

Chemical Reactions Analysis

Types of Reactions

5-(o-Allyloxybenzyl)-2-oxazolidone can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The oxazolidone ring can be reduced to form amino alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(o-Allyloxybenzyl)-2-oxazolidone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidone ring can act as a pharmacophore, contributing to the compound’s biological activity by forming hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Toxicological Comparisons

Muscle Relaxant Activity:

  • 5-(o-Chlorobenzyl)-2-oxazolidone (Compound A) exhibits moderate activity (ED₅₀: 59.5 mg/kg in mice), while phenethyl derivatives (e.g., Compound I) show improved potency (ED₅₀: 39.0 mg/kg) . The allyloxybenzyl analog’s activity is unreported but could be hypothesized to fall between these values based on steric and electronic profiles.

Toxicity:

  • 5-(o-Methoxyphenoxymethyl)-2-oxazolidinone has low acute toxicity (LD₅₀: 3820 mg/kg) .

Antimicrobial Activity:

  • Linezolid, a 3-fluorophenyl-substituted 2-oxazolidone, inhibits bacterial translation by binding 23S rRNA . The allyloxybenzyl group’s bulk and polarity likely preclude similar ribosomal interactions, highlighting the importance of substituent positioning for target specificity.

Physicochemical Properties

  • Stability: Allyl ethers are prone to oxidation and metabolic degradation, which may limit the compound’s half-life compared to chlorobenzyl or phenethyl derivatives .

Q & A

Q. How can researchers address discrepancies in biological activity data for this compound across different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀) across multiple cell lines (e.g., HEK293, HeLa).
  • Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions .
  • Transcriptomics : Perform RNA-seq to compare gene expression changes, linking activity to pathway modulation.

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